Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chlorophenylthio moiety, and a carboxylate group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using 2-chlorothiophenol and an appropriate leaving group.
Esterification: The carboxylate group is esterified using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(((2-bromophenyl)thio)methyl)isoxazole-3-carboxylate
- Ethyl 5-(((2-fluorophenyl)thio)methyl)isoxazole-3-carboxylate
- Ethyl 5-(((2-methylphenyl)thio)methyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar isoxazole derivatives.
Properties
CAS No. |
823219-92-7 |
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Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-[(2-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-17-13(16)11-7-9(18-15-11)8-19-12-6-4-3-5-10(12)14/h3-7H,2,8H2,1H3 |
InChI Key |
NMBNCGUTFSXPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC=CC=C2Cl |
Origin of Product |
United States |
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